molecular formula C16H18ClN3OS B2414422 N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide CAS No. 450340-44-0

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide

Cat. No. B2414422
CAS RN: 450340-44-0
M. Wt: 335.85
InChI Key: SLVOWXSUWGSSEC-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) that is currently under investigation for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.

Scientific Research Applications

Molecular Interaction of Antagonists with CB1 Cannabinoid Receptor

The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide demonstrates potent and selective antagonism for the CB1 cannabinoid receptor. Conformational analysis around the pyrazole C3 substituent identified distinct conformations, suggesting that the N1 aromatic ring moiety dominates the steric binding interaction with the receptor, potentially conferring antagonist activity. The unique spatial orientation and electrostatic character of the pyrazole C3 substituent may contribute to either neutral antagonist or inverse agonist activity (Shim et al., 2002).

Antimycobacterial Activity

Activity Against Mycobacterium Tuberculosis

Substituted isosteres of pyridine- and pyrazinecarboxylic acids, including pyrazoles substituted with 1,2,4-oxadiazole-5-ones, have been tested against Mycobacterium tuberculosis. The derivatives aimed to improve cellular permeability and expected to be biotransformed to the active species after penetrating the mycobacterial cell wall. These compounds showed activities ranging from 0.5 to 16 times the potency of pyrazinamide, indicating their potential as antimycobacterial agents (Gezginci et al., 1998).

Antitumor and Antibacterial Properties

Synthesis and Evaluation of Pyrazoles for Antitumor and Antibacterial Agents

Novel pyrazoles, such as enaminones containing pyrazolone ring photochromic functional units and derivatives like pyrazolo[3,4-b]pyridine, have been synthesized and characterized. Selected products were tested for their antibacterial and antitumor agents, demonstrating the potential of these compounds as both antibacterial and antitumor agents, underscoring the versatile therapeutic applications of pyrazoles (Hamama et al., 2012).

Computational Design and Inhibition of Protein Kinases

Rational Design and Computational Study of Pyrazole Derivatives

The computational design and study of novel pyrazole derivatives have been reported for the optimization of inhibition of protein kinases. These studies improve the understanding of candidate drugs, their properties, effects on the human body, and potential regulatory mechanisms and biochemical pathways. This approach aids in identifying promising candidates for further drug development (Singh et al., 2009).

properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3OS/c1-16(2,3)15(21)18-14-12-8-22-9-13(12)19-20(14)11-6-4-5-10(17)7-11/h4-7H,8-9H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVOWXSUWGSSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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